

2-Aminoacetophenone role as a fine chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminoacetophenone

Cat. No.: B1585202

[Get Quote](#)

An In-depth Technical Guide to **2-Aminoacetophenone**: A Cornerstone Intermediate in Fine Chemical Synthesis

Abstract

2-Aminoacetophenone (2-AAP) is a deceptively simple aromatic ketone that serves as a highly versatile and pivotal intermediate in the synthesis of a multitude of complex organic molecules. Its strategic arrangement of a nucleophilic amino group and an electrophilic carbonyl function, ortho to each other on a benzene ring, provides a unique chemical handle for constructing diverse heterocyclic systems. This guide offers an in-depth exploration of **2-aminoacetophenone**, covering its fundamental properties, principal synthesis methodologies, and its critical role as a precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals. We will delve into the causality behind synthetic choices, provide field-proven protocols, and illustrate key chemical transformations.

Core Characteristics: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application in synthetic chemistry. **2-Aminoacetophenone** is typically a yellow crystalline solid or oily liquid with a characteristic grape-like odor.[\[1\]](#)

Table 1: Physicochemical and Spectroscopic Data for **2-Aminoacetophenone**

Property	Value	Source(s)
Identifier		
CAS Number	551-93-9	[2]
Molecular Formula	C ₈ H ₉ NO	[3]
Molar Mass	135.16 g/mol	[3]
Physical Properties		
Appearance	Yellow liquid or solid	[1] [3]
Melting Point	20 °C	[1] [3]
Boiling Point	85-90 °C @ 0.5 mmHg	[1]
Density	~1.112 g/mL at 25 °C	[1]
Solubility	Soluble in alcohol; practically insoluble in water.	[3]
Spectroscopic Data		
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.71 (dd, 1H), 7.35 (ddd, 1H), 6.72 (dd, 1H), 6.63 (td, 1H), 6.35 (br s, 2H, NH ₂), 2.61 (s, 3H, CH ₃)	[4] [5]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 200.5, 151.3, 134.4, 131.6, 118.9, 116.8, 115.9, 28.1	[4] [6]
IR (KBr, cm ⁻¹)	3440, 3320 (N-H stretch), 1650 (C=O stretch), 1615, 1560 (aromatic C=C)	[4] [7]
Mass Spectrum (EI)	m/z 135 (M ⁺), 120, 92, 65	[4]

Strategic Synthesis of 2-Aminoacetophenone

The industrial and laboratory-scale availability of **2-aminoacetophenone** hinges on efficient and regioselective synthetic routes. The choice of method is often a trade-off between raw

material cost, reaction conditions, and waste generation.

Route 1: Reduction of 2-Nitroacetophenone

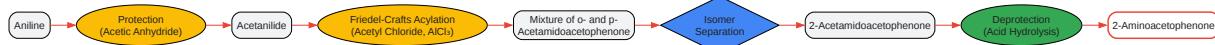
This is one of the most common and reliable methods. It begins with the nitration of acetophenone, which produces a mixture of ortho, meta, and para isomers. After separation, the ortho-isomer (2-nitroacetophenone) is selectively reduced.

- Expertise & Rationale: This route offers excellent regiochemical control because the starting nitro-compound is a single, pure isomer. The nitro group is highly susceptible to reduction under various conditions that leave the ketone functionality intact. Catalytic hydrogenation ($H_2/Pd-C$) is clean but requires specialized pressure equipment. Chemical reduction using metals in acid (like Sn/HCl) is a classic, robust method well-suited for standard laboratory setups.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-aminoacetophenone** via the nitro-reduction pathway.

Step-by-Step Protocol: Reduction using Tin and Hydrochloric Acid


- Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroacetophenone (16.5 g, 0.1 mol) and granulated tin (35.6 g, 0.3 mol).
- Acid Addition: Slowly and carefully add 75 mL of concentrated hydrochloric acid through the condenser in small portions. The reaction is highly exothermic; cool the flask in an ice-water bath to control the rate.
- Reaction: Once the initial vigorous reaction subsides, remove the ice bath and heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

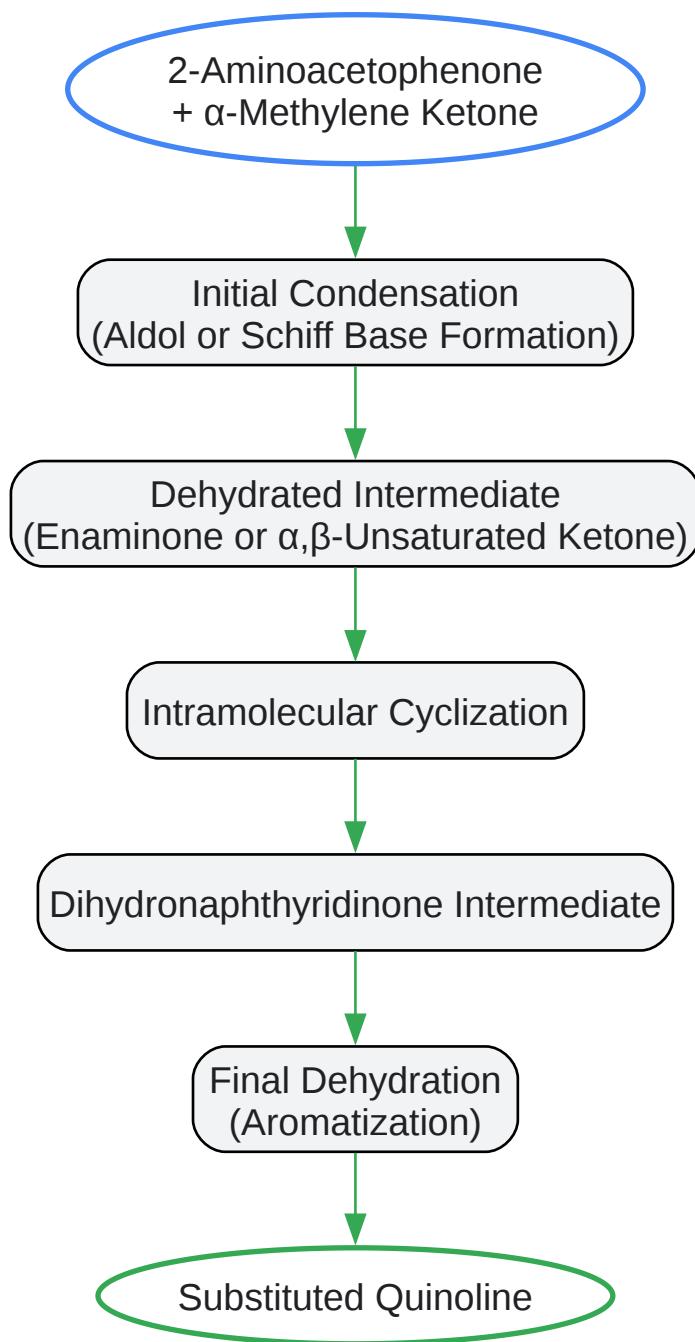
- Basification: Cool the flask to room temperature. In a fume hood, slowly and with external cooling, add a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline ($\text{pH} > 10$). This precipitates tin as its hydroxide salts.
- Extraction: Extract the product from the aqueous slurry with diethyl ether or ethyl acetate (3 x 100 mL).
- Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2-aminoacetophenone**.

Route 2: Friedel-Crafts Acylation of a Protected Aniline

The direct Friedel-Crafts acylation of aniline is not feasible because the Lewis acid catalyst (e.g., AlCl_3) complexes with the basic amino group, deactivating the ring towards electrophilic substitution.[10] Therefore, a protection-acylation-deprotection strategy is employed.

- Expertise & Rationale: Acetanilide is used as the substrate. The acetyl protecting group reduces the basicity of the nitrogen and directs acylation to the ortho and para positions. The Fries rearrangement, a related reaction, can also be used, where acetanilide rearranges in the presence of a Lewis acid to give a mixture of 2- and 4-aminoacetophenones.[10] Controlling regioselectivity can be challenging, with higher temperatures often favoring the ortho product.

[Click to download full resolution via product page](#)


Caption: Synthesis of **2-aminoacetophenone** via the Friedel-Crafts pathway.

Applications in Complex Molecule Synthesis

The true value of **2-aminoacetophenone** lies in its ability to serve as a scaffold for building biologically important heterocyclic cores.

Synthesis of Quinolines: The Friedländer Annulation

The Friedländer synthesis is a powerful reaction for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl ketone (like 2-AAP) with a compound containing a reactive α -methylene group (e.g., another ketone or ester).[11][12] This reaction is a cornerstone of medicinal chemistry, as the quinoline scaffold is present in numerous drugs, including antimalarials and antibiotics.[11][13]

[Click to download full resolution via product page](#)

Caption: General mechanism of the Friedländer quinoline synthesis.

Synthesis of Indoles: The Bischler-Möhlau Synthesis

The indole nucleus is another privileged scaffold in drug discovery. The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles by reacting an α -bromoacetophenone with an excess of an aniline.[14][15] While not starting from **2-aminoacetophenone** directly, the

reaction mechanism involves the formation of an intermediate α -arylaminoketone, which is structurally analogous and demonstrates the utility of this chemical motif.[16] Mechanistic studies, sometimes using isotopic labeling, have shown the pathway can be complex, but it ultimately provides access to valuable indole structures.[17][18]

Pharmaceutical Intermediates

2-Aminoacetophenone is a documented starting material or key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[19][20]

- Linagliptin: It is a key intermediate for this anti-diabetic drug.[21]
- Ubenimex (Bestatin): The hydrochloride salt of **2-aminoacetophenone** is a crucial intermediate in the synthesis of this aminopeptidase inhibitor, which has applications in cancer therapy.[22]
- Azaflavones (2-Aryl-4-quinolones): These compounds, which are flavone analogs, can be synthesized from aminoacetophenones and have been investigated as anticancer agents. [13]

Biochemical Significance: The Kynurenine Pathway

In biochemistry, **2-aminoacetophenone** is structurally related to metabolites in the kynurenine pathway, which is the primary route for tryptophan degradation.[23] This pathway produces several neuroactive compounds, and its dysregulation is implicated in neurodegenerative and psychiatric disorders.[24][25][26] Synthetic analogs derived from **2-aminoacetophenone** can serve as valuable molecular probes to study this pathway's enzymes and biological consequences.

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling of **2-aminoacetophenone** is paramount for laboratory safety.

- Hazards: It is classified as harmful and an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][27][28]

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[\[2\]](#)[\[29\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[28\]](#)[\[29\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed. Refrigeration (2-8°C) is often recommended for long-term storage to maintain purity.[\[29\]](#)

Conclusion

2-Aminoacetophenone transcends its simple structure to act as a powerful and versatile intermediate in modern organic synthesis. Its unique ortho-amino ketone arrangement provides a reliable entry point to a vast array of medicinally relevant heterocyclic systems, most notably quinolines and indoles. The well-established synthetic routes to **2-aminoacetophenone**, coupled with its predictable reactivity in cornerstone reactions like the Friedländer annulation, solidify its position as an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in the ongoing quest for novel therapeutics and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of **2-Aminoacetophenone** Hydrochloride in Modern Pharmaceutical Synthesis". NINGBO INNO PHARMCHEM CO.,LTD., [\[Link\]](#).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone". PubChem, [\[Link\]](#).
- The Good Scents Company. "**2-aminoacetophenone**". The Good Scents Company, [\[Link\]](#).
- CPACheM. "Safety data sheet - 2'-Aminoacetophenone". CPACheM, 2023, [\[Link\]](#).
- Suvchem Laboratory Chemicals. "**2-AMINOACETOPHENONE (FOR SYNTHESIS)**". Suvchem, [\[Link\]](#).
- Fengchen Group. "**2-Aminoacetophenone** Or O-Aminoacetophenone BP EP USP CAS 551-93-9". Fengchen Group, [\[Link\]](#).
- Loba Chemie. "**2-AMINOACETOPHENONE FOR SYNTHESIS MSDS**". Loba Chemie, 2016, [\[Link\]](#).

- Oxford Lab Fine Chem LLP. "material safety data sheet - 2-amino acetophenone". Oxford Lab Fine Chem LLP, [Link].
- SynArchive. "Friedländer synthesis". SynArchive, [Link].
- Kaseda, H., Noguchi, T., & Kido, R. "Biosynthetic routes to **2-aminoacetophenone** and 2-amino-3-hydroxyacetophenone". Journal of Biochemistry, 1973, [Link].
- Wired Chemist. "**2-aminoacetophenone** Proton Full Spectrum". Wired Chemist, [Link].
- Wikipedia. "Bischler–Möhlau indole synthesis". Wikipedia, [Link].
- ResearchGate. "Concerning the mechanism of the Friedländer quinoline synthesis".
- ResearchGate. "Friedländer Condensation of **2-aminoacetophenone** and 4-cholest-3-one under various conditions".
- SpectraBase. "**2-Aminoacetophenone** - Optional[Vapor Phase IR] - Spectrum". SpectraBase, [Link].
- Merck Index. "Bischler-Möhlau Indole Synthesis". Merck Index, [Link].
- Google Patents. "Preparation of aminoacetophenones".
- Vara, B. A. et al. "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions". National Institutes of Health, 2015, [Link].
- chemeurope.com. "Bischler-Möhlau indole synthesis". chemeurope.com, [Link].
- PubMed. "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions". PubMed, 2015, [Link].
- SpectraBase. "**2-Aminoacetophenone** - Optional[1H NMR] - Chemical Shifts". SpectraBase, [Link].
- Wikipedia. "Friedländer synthesis". Wikipedia, [Link].
- Journal of Chemical Education. "The selective reduction of meta- (and para-) nitroacetophenone".
- Google Patents. "Continuous two step flow synthesis of m-amino acetophenone".
- MDPI. "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs". MDPI, 2021, [Link].
- StudyRaid. "Understand Friedel-Crafts Acylation Route to Acetophenone". StudyRaid, [Link].
- Quora. "How to synthesise 2-nitroacetophenone by nitration of acetophenone". Quora, 2019, [Link].
- European Patent Office. "CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE". EPO, 2020, [Link].
- MDPI.
- Lim, C. K. et al. "Current Evidence for a Role of the Kynurenone Pathway of Tryptophan Metabolism in Multiple Sclerosis". Frontiers in Immunology, 2017, [Link].
- Baddar, F. & Bendeddouche, I. "Kynurenone Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects". International Journal of Tryptophan Research, 2018, [Link].

- MDPI. "Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan". MDPI, 2023, [Link].
- MDPI. "Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan". MDPI, 2025, [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. mdpi.com [mdpi.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 16. Bischler-Möhlau_indole_synthesis [chemeuropa.com]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 20. chemneo.com [chemneo.com]
- 21. 2'-Aminoacetophenone-551-93-9 [ganeshremedies.com]
- 22. nbinno.com [nbinno.com]
- 23. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Current Evidence for a Role of the Kynurenine Pathway of Tryptophan Metabolism in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 28. lobachemie.com [lobachemie.com]
- 29. oxfordlabchem.com [oxfordlabchem.com]
- To cite this document: BenchChem. [2-Aminoacetophenone role as a fine chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585202#2-aminoacetophenone-role-as-a-fine-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com